molecular formula C8H7FN2O B11917665 2-Amino-6-fluoroisoindolin-1-one

2-Amino-6-fluoroisoindolin-1-one

Cat. No.: B11917665
M. Wt: 166.15 g/mol
InChI Key: PVONPPYFDXBMSN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-fluoroisoindolin-1-one typically involves multicomponent reactions. One common method is the Ugi-type multicomponent reaction, which involves the reaction of methyl 2-formylbenzoate with primary amines and isocyanides under acidic conditions. This method provides a straightforward and efficient route to obtain isoindolinone derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions using automated reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process .

Mechanism of Action

The mechanism of action of 2-Amino-6-fluoroisoindolin-1-one involves its interaction with specific molecular targets and pathways. The amino group and fluorine atom play crucial roles in its reactivity and binding affinity to biological targets. The compound can inhibit specific enzymes or receptors, leading to its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-Amino-6-fluoroisoindolin-1-one is unique due to the presence of both an amino group and a fluorine atom, which impart distinct chemical and biological properties. This combination enhances its potential for various applications in scientific research and industry .

Properties

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

2-amino-6-fluoro-3H-isoindol-1-one

InChI

InChI=1S/C8H7FN2O/c9-6-2-1-5-4-11(10)8(12)7(5)3-6/h1-3H,4,10H2

InChI Key

PVONPPYFDXBMSN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)F)C(=O)N1N

Origin of Product

United States

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